molecular formula C14H12N2O3 B259196 Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate

Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate

Cat. No. B259196
M. Wt: 256.26 g/mol
InChI Key: RUBJMRMIJKNJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of furo[2,3-c]pyrazoles, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to have anti-microbial effects against various pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate in lab experiments is its diverse biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate. One potential area of research is the development of new drugs based on this compound. Several studies have already shown its potential as a drug candidate for the treatment of various diseases, and further research could lead to the development of new and more effective drugs. Another area of research is the investigation of its mechanism of action. Although some studies have suggested that it may modulate various signaling pathways in cells, the exact mechanism of action is not fully understood. Further research could help to elucidate this mechanism and provide insights into its biological effects. Finally, there is also potential for the development of new synthetic methods for the preparation of this compound, which could make it more accessible for research purposes.

Synthesis Methods

The synthesis of Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate has been reported in the literature. One of the most commonly used methods involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to give the final product.

Scientific Research Applications

Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have also investigated its potential as a drug candidate for the treatment of various diseases.

properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-16-13-10(8-11(19-13)14(17)18-2)12(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

RUBJMRMIJKNJKB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(O2)C(=O)OC)C(=N1)C3=CC=CC=C3

Canonical SMILES

CN1C2=C(C=C(O2)C(=O)OC)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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